Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate
Description
Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl 3-(5-methyl-2H-indazol-3-yl)propanoate |
InChI |
InChI=1S/C13H16N2O2/c1-3-17-13(16)7-6-12-10-8-9(2)4-5-11(10)14-15-12/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) |
InChI Key |
XNIKVZYXFNQUOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C2C=C(C=CC2=NN1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate typically involves the reaction of 5-methyl-1H-indazole with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indazole ring system is known to bind with high affinity to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1H-indazol-3-yl)propanoate: Similar structure but lacks the methyl group at the 5-position.
Methyl 3-(5-methyl-1H-indazol-3-yl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
5-Methyl-1H-indazole: The parent compound without the propanoate ester group.
Uniqueness
Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate is unique due to the presence of both the indazole ring and the ethyl propanoate ester group. This combination imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.
Biological Activity
Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate features an indazole moiety, which is known for its diverse pharmacological properties. The molecular formula of this compound is with a molecular weight of approximately 233.27 g/mol. The structure consists of an ethyl ester group linked to a propanoate chain and a methyl-substituted indazole ring.
Anti-inflammatory Potential
Research indicates that Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate exhibits significant anti-inflammatory properties. The indazole structure is associated with the modulation of various biochemical pathways, which could be beneficial in treating inflammatory diseases .
The mechanism by which Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate exerts its biological effects involves interactions with specific molecular targets. It has been suggested that compounds with indazole moieties can inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate inflammatory cytokines and reduce oxidative stress markers in cell lines. For instance, experiments showed that treatment with Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate led to decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures.
Case Studies
A notable case study involved the administration of Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate in animal models of acute inflammation. Results indicated a significant reduction in paw edema compared to control groups, suggesting its effectiveness as an anti-inflammatory agent .
Comparative Analysis
To understand the uniqueness of Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-(1H-indazol-5-YL)propanoate | C13H15N2O2 | Exhibits similar anti-inflammatory activity but lacks the methyl substitution. |
| Methyl 3-(1H-indazol-5-YL)propanoate | C12H13N2O2 | Methyl ester variant; potential variations in solubility and bioactivity. |
This comparison highlights how slight structural modifications can influence biological activity and pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
